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Compound of Interest

Compound Name: L-Methionine-34S

Cat. No.: B566174

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of L-Methionine-34S, a stable isotope-labeled
variant of the essential amino acid L-methionine. Its primary application lies in its use as a
tracer for the quantitative analysis of metabolic pathways, protein synthesis, and turnover in
various research and drug development settings.

Chemical Structure and Formula

L-Methionine-34S shares the same chemical structure as its naturally occurring counterpart, L-
methionine. The key distinction is the substitution of the naturally most abundant sulfur isotope
(32S) with the stable, heavier isotope, sulfur-34 (34S). This isotopic labeling does not alter the
chemical properties of the molecule, allowing it to be metabolized by cells in the same manner
as endogenous L-methionine.

The chemical formula for L-Methionine-34S is CsH11NO23S. Its IUPAC name is (2S)-2-amino-4-
methyl(3*S)sulfanylbutanoic acid. The incorporation of the 3¢S isotope results in a molecular
weight increase of approximately 2 Daltons compared to L-methionine.

Chemical Structure of L-Methionine-34S:

Quantitative Data
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The physical and chemical properties of L-Methionine-3*S are summarized in the table below.
This data is essential for its application in quantitative analytical methods such as mass

spectrometry.
Property Value
Chemical Formula CsH11NO234S
Molecular Weight Approximately 151.11 g/mol
CAS Number 1006386-95-3
Isotopic Purity Typically >98%
Appearance White to off-white solid
Solubility Soluble in water
IUPAC Name (2S)-2-amino-4-methyl(34S)sulfanylbutanoic acid

Experimental Protocols

L-Methionine-34S is a powerful tool for tracing the dynamics of protein synthesis and
methionine metabolism. Below is a detailed methodology for a typical experiment involving the
metabolic labeling of proteins in cell culture, followed by quantitative analysis using liquid
chromatography-mass spectrometry (LC-MS).

1. Cell Culture and Metabolic Labeling:

o Cell Seeding: Plate cells at a desired density in a multi-well plate and allow them to adhere
and grow overnight under standard culture conditions.

o Methionine Depletion (Optional but Recommended): To enhance the incorporation of the
labeled amino acid, aspirate the standard growth medium and replace it with a methionine-
free medium. Incubate the cells for 30-60 minutes.

o Labeling: Replace the methionine-free medium with a labeling medium containing a known
concentration of L-Methionine-34S (e.g., 100 uM). The optimal concentration and labeling
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time will vary depending on the cell type and experimental goals and should be empirically
determined. A typical labeling period can range from 1 to 24 hours.

Cell Harvest: After the labeling period, wash the cells twice with ice-cold phosphate-buffered
saline (PBS) to remove any remaining labeling medium. Lyse the cells using a suitable lysis
buffer (e.g., RIPA buffer) containing protease inhibitors.

. Protein Extraction and Digestion:

Protein Quantification: Determine the protein concentration of the cell lysates using a
standard protein assay (e.g., BCA assay).

Reduction and Alkylation: Take a known amount of protein (e.g., 50 pug) from each sample.
Reduce the disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM
and incubating at 56°C for 30 minutes. Alkylate the free cysteine residues by adding
iodoacetamide to a final concentration of 55 mM and incubating at room temperature in the
dark for 20 minutes.

Proteolytic Digestion: Digest the proteins into peptides using a protease such as trypsin. A
typical protocol involves adding trypsin at a 1:50 (trypsin:protein) ratio and incubating
overnight at 37°C.

. Sample Preparation for LC-MS:

Desalting: Desalt the peptide samples using a C18 solid-phase extraction (SPE) column to
remove salts and other contaminants that can interfere with the LC-MS analysis.

Sample Reconstitution: Dry the desalted peptides using a vacuum centrifuge and
reconstitute them in a suitable solvent for LC-MS analysis (e.g., 0.1% formic acid in water).

. LC-MS/MS Analysis:

Liguid Chromatography: Separate the peptides using a reverse-phase liquid chromatography
system. A typical setup would involve a C18 column and a gradient of increasing acetonitrile
concentration to elute the peptides based on their hydrophobicity.
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e Mass Spectrometry: Analyze the eluted peptides using a high-resolution mass spectrometer.
The instrument should be operated in a data-dependent acquisition (DDA) mode, where the
most abundant precursor ions are selected for fragmentation (MS/MS).

o Data Analysis: The resulting MS data will contain pairs of peptide signals corresponding to
the unlabeled (containing 32S) and labeled (containing 34S) forms. The ratio of the intensities
of these paired signals can be used to determine the rate of protein synthesis. This analysis
is typically performed using specialized software that can identify peptides and quantify the
relative abundance of their isotopic forms.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for a protein synthesis study using L-
Methionine-34S.

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b566174?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Cell Culture & Labeling

Seed Cells

Methionine Depletion

Add L-Methionine-34S

Sample Preparation

Cell Lysis & Protein Extraction Protein Digestion (Trypsin) Peptide Desalting

Analysis
Y

LC-MS/MS Analysis

i

Data Analysis & Quantification

Click to download full resolution via product page

Caption: A generalized workflow for studying protein synthesis using L-Methionine-34S.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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